molecular formula C13H20O5 B3260040 Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate CAS No. 32686-95-6

Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate

Cat. No. B3260040
CAS RN: 32686-95-6
M. Wt: 256.29 g/mol
InChI Key: VVKREWPWSWPBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanol is a type of alcohol with the chemical formula C3H8O. It exists in two isomeric forms, 1-Propanol and 2-Propanol, also known as isopropanol . These alcohols are used in a variety of applications due to their solvent properties .


Synthesis Analysis

Propanol can be produced by hydrating propene . In the case of 1,2-propanediol, it can be produced through microbial biosynthesis, although this method is limited by low efficiency . Chemical production of 1,2-propanediol requires petrochemically derived routes involving power consumption and high pollution emissions .


Molecular Structure Analysis

The molecular structure of propanol involves a three-carbon chain with a hydroxyl (OH) group attached to one of the carbon atoms . The exact structure depends on whether it’s 1-Propanol or 2-Propanol .


Chemical Reactions Analysis

Propanol can undergo a variety of reactions. For example, it can be oxidized to form propionic acid . In NMR spectroscopy, the chemical shift splitting pattern effects for propanol are confined to a proton spin-spin coupling effects .


Physical And Chemical Properties Analysis

Propanol is a colorless liquid and has an initial diluted odor. It is indefinitely miscible with water and miscible with many organic liquids . It has a molecular weight of 60.10 g/mol, a density of 0.785 g/mL at 25°C, a boiling point of 82ºC, and a melting point of -89.5ºC .

Safety and Hazards

Propanol is a flammable liquid and vapor. It can cause serious eye damage and may cause drowsiness or dizziness. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

benzoic acid;2-(2-hydroxypropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-5(8)4-9-6(2)3-7/h1-5H,(H,8,9);5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKREWPWSWPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC(C)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32686-95-6
Record name Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Reactant of Route 2
Reactant of Route 2
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Reactant of Route 3
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Reactant of Route 4
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Reactant of Route 5
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
Reactant of Route 6
Reactant of Route 6
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.